Ethyl oxo(1,3,4-thiadiazol-2-ylamino)acetate
Description
Ethyl oxo(1,3,4-thiadiazol-2-ylamino)acetate (CAS 349442-53-1) is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to an oxoacetate ethyl ester via an amino group. Its molecular formula is C₆H₇N₃O₃S, with a molecular weight of 201.21 g/mol and an XLogP3 value of 0.5, indicating moderate lipophilicity .
Properties
IUPAC Name |
ethyl 2-oxo-2-(1,3,4-thiadiazol-2-ylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-2-12-5(11)4(10)8-6-9-7-3-13-6/h3H,2H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMZTEVQVAPBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl oxo(1,3,4-thiadiazol-2-ylamino)acetate typically involves the reaction of ethyl oxoacetate with 1,3,4-thiadiazol-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine . The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl oxo(1,3,4-thiadiazol-2-ylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl oxo(1,3,4-thiadiazol-2-ylamino)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl oxo(1,3,4-thiadiazol-2-ylamino)acetate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects, depending on the specific target . The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with variations in substituents on the thiadiazole ring. Below is a detailed comparison with key analogs:
Substituent Variations and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | XLogP3/LogP |
|---|---|---|---|---|---|
| Ethyl oxo(1,3,4-thiadiazol-2-ylamino)acetate | 349442-53-1 | C₆H₇N₃O₃S | 201.21 | None (parent compound) | 0.5 |
| Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate | 510763-27-6 | C₉H₁₃N₃O₃S | 243.29 | 5-isopropyl | ~1.8* |
| Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate | 510763-29-8 | C₈H₁₁N₃O₄S | 245.26 | 5-methoxymethyl | ~0.9* |
| Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate | 107811-08-5 | C₉H₁₃N₃O₃S | 243.29 | 5-propyl | ~1.5 |
| Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate | 79525-87-4 | C₁₀H₁₅N₃O₃S | 257.31 | 5-isobutyl | ~2.0 |
*Estimated based on substituent contributions to LogP.
Key Observations:
Lipophilicity: The parent compound (XLogP3 = 0.5) is less lipophilic than analogs with alkyl substituents.
Steric Effects : Bulkier substituents (e.g., isopropyl, isobutyl) introduce steric hindrance, which may influence binding to biological targets or catalytic sites in synthetic applications.
Electronic Effects : The 5-methoxymethyl group (electron-donating) could alter electronic density on the thiadiazole ring, affecting reactivity in nucleophilic or electrophilic reactions compared to the parent compound .
Analytical Characterization:
- GC/MS: As demonstrated in alkylresorcinol analysis (), substituent chain length and branching influence retention times and fragmentation patterns. For example, the isobutyl analog (C₁₀H₁₅N₃O₃S) would exhibit a higher molecular ion (m/z 257) compared to the parent compound (m/z 201) .
- Crystallography : Programs like SHELXL () and WinGX () enable precise determination of molecular conformations. For instance, the propyl-substituted analog may adopt distinct crystal packing due to van der Waals interactions from its alkyl chain .
Stability and Reactivity
- Hydrolysis Sensitivity : The ethyl ester group in all analogs is prone to hydrolysis under acidic/basic conditions. Substituents like methoxymethyl (electron-donating) may slow hydrolysis compared to alkyl groups (electron-neutral) .
- Thermal Stability : Bulkier substituents (e.g., isobutyl) could enhance thermal stability by reducing molecular mobility, as observed in related thiadiazole derivatives .
Biological Activity
Ethyl oxo(1,3,4-thiadiazol-2-ylamino)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound features a thiadiazole ring, which is known for its stability and reactivity. The structural formula can be represented as follows:
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with thiocarbohydrazide under acidic conditions to form the desired thiadiazole derivative. The reaction pathway can be summarized as:
- Formation of Thiadiazole Ring : Ethyl acetoacetate reacts with thiocarbohydrazide.
- Cyclization : The intermediate undergoes cyclization to form the thiadiazole structure.
- Acetylation : Final modifications yield this compound.
Antimicrobial Activity
This compound has demonstrated potent antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant activity due to their ability to disrupt microbial cell wall synthesis and inhibit enzyme function critical for microbial survival .
Table 1: Antimicrobial Activity Against Various Strains
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 64 μg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 7.5 |
| HCT116 (Colon Cancer) | 3.29 |
The mechanism of action involves the inhibition of tubulin polymerization, which is crucial for mitosis in cancer cells . This interaction leads to cell cycle arrest and subsequent apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted by Gowda et al. (2020) demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. The study utilized disk diffusion methods to assess efficacy and found that modifications to the thiadiazole ring could enhance antimicrobial potency .
- Anticancer Properties : In a clinical evaluation involving A549 lung carcinoma cells, this compound displayed an IC50 value of 5 μM, indicating strong antiproliferative activity. Further molecular docking studies suggested that the compound interacts with key protein targets involved in cancer cell signaling pathways .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and proteins within microbial and cancer cells. The presence of the thiadiazole ring enhances its reactivity towards nucleophilic sites on target molecules.
Key Mechanisms Include:
- Enzyme Inhibition : The compound inhibits enzymes critical for cell wall synthesis in bacteria and key signaling pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells leading to cell death.
Q & A
Q. Q1. What are the optimal synthetic routes for Ethyl oxo(1,3,4-thiadiazol-2-ylamino)acetate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via a multi-step route:
Thiadiazole Core Formation : Cyclization of thiocarbazide derivatives with chloroacetic acid under basic conditions (e.g., NaOH) .
Esterification : Reaction of the thiadiazole intermediate with ethyl oxoacetate in ethanol under reflux (60–80°C, 6–8 hours) .
Critical Factors :
Q. Q2. How is the compound structurally characterized, and what spectral data are pivotal for confirmation?
Methodological Answer: Key characterization techniques include:
- NMR :
- Mass Spectrometry : Molecular ion peak at m/z 201.21 (calculated for C₇H₉N₃O₃S) .
- IR : Stretching bands at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) .
Advanced Research Questions
Q. Q3. How do electronic and steric effects of the thiadiazole ring influence reactivity in nucleophilic substitutions?
Methodological Answer: The 1,3,4-thiadiazole ring exhibits:
- Electron-Withdrawing Effects : Sulfur and nitrogen atoms polarize adjacent bonds, enhancing electrophilicity at C2 for nucleophilic attack .
- Steric Hindrance : Substituents at C5 (e.g., methoxymethyl in derivatives) reduce reaction rates by ~30% compared to unsubstituted analogs .
Experimental Validation : - Hammett studies show a ρ value of +1.2 for substituent effects on hydrolysis kinetics .
- Computational DFT models (B3LYP/6-31G*) correlate LUMO localization with regioselectivity .
Q. Q4. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. ineffective)?
Methodological Answer: Discrepancies arise from:
- Assay Variability : MIC values for E. coli range from 8 µg/mL (agar dilution) to >64 µg/mL (broth microdilution) due to solubility differences .
- Structural Modifications :
- Table : Bioactivity vs. Substituents
| Substituent (Position) | Antimicrobial Activity (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| -H (C5) | 32 (S. aureus) | >100 |
| -CH₂OCH₃ (C5) | 16 (S. aureus) | 45 (MCF-7) |
| -CF₃ (C4) | 8 (E. coli) | 28 (HeLa) |
- Electron-withdrawing groups (e.g., -CF₃) enhance membrane permeability .
Resolution : Standardize assays (CLSI guidelines) and use SAR-guided derivatization .
Q. Q5. How can computational modeling predict interactions with biological targets (e.g., enzymes)?
Methodological Answer: Stepwise Approach :
Docking Studies : AutoDock Vina models the compound’s binding to E. coli dihydrofolate reductase (DHFR), showing a binding energy of -8.2 kcal/mol .
MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds with DHFR residues (Asp27, Thr113) .
Pharmacophore Mapping : The thiadiazole NH and carbonyl oxygen are critical for H-bond donor/acceptor features .
Validation : Correlate in silico predictions with enzymatic inhibition assays (IC₅₀ = 12 µM for DHFR) .
Q. Q6. What analytical methods differentiate this compound from structurally similar thiadiazole derivatives?
Methodological Answer: Chromatographic Techniques :
- HPLC : Use a C18 column (ACN:H₂O = 70:30); retention time = 6.2 min (vs. 5.8 min for ethyl oxo(pyridin-2-ylamino)acetate) .
- TLC : Rf = 0.43 (silica gel, ethyl acetate/hexane = 1:1) .
Spectroscopic Differentiation : - UV-Vis : λmax = 275 nm (thiadiazole π→π* transition) vs. 265 nm for benzimidazole analogs .
- XRD : Crystal lattice parameters (monoclinic, P2₁/c) distinguish packing motifs from triclinic derivatives .
Contradictory Data Analysis
Q. Q7. Why do some studies report high cytotoxicity while others show low toxicity in mammalian cells?
Methodological Answer: Discrepancies stem from:
- Cell Line Variability : HeLa cells show IC₅₀ = 28 µM vs. IC₅₀ >100 µM in HEK293 (due to differential expression of ABC transporters) .
- Metabolic Activation : Liver microsome assays (S9 fraction) increase toxicity 3-fold via CYP450-mediated bioactivation .
Mitigation : Use organ-specific cell lines and include metabolic stability assays in preclinical profiling .
Q. Q8. How does the compound’s stability under physiological conditions impact its therapeutic potential?
Methodological Answer: Stability Challenges :
- Hydrolysis : Half-life (t₁/₂) in PBS (pH 7.4) = 2.1 hours due to ester cleavage .
- Oxidation : Sulfur in the thiadiazole ring forms sulfoxide derivatives in the presence of ROS .
Stabilization Strategies : - Prodrug Design : Replace ethyl ester with pivaloyloxymethyl groups to enhance plasma stability .
- Encapsulation : PLGA nanoparticles increase t₁/₂ to 8.5 hours in serum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
